Z-N-Me-Aib-OH

Catalog No.
S1523563
CAS No.
144332-60-5
M.F
C13H17NO4
M. Wt
251.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Z-N-Me-Aib-OH

CAS Number

144332-60-5

Product Name

Z-N-Me-Aib-OH

IUPAC Name

2-methyl-2-[methyl(phenylmethoxycarbonyl)amino]propanoic acid

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

InChI

InChI=1S/C13H17NO4/c1-13(2,11(15)16)14(3)12(17)18-9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,15,16)

InChI Key

QCDSXBNEBTVGTP-UHFFFAOYSA-N

SMILES

CC(C)(C(=O)O)N(C)C(=O)OCC1=CC=CC=C1

Canonical SMILES

CC(C)(C(=O)O)N(C)C(=O)OCC1=CC=CC=C1

What is Z-N-Me-Aib-OH?

Z-N-Me-Aib-OH, also known as N-methyl-2,2-dimethylacrylic acid, is a small molecule with the chemical formula C6H11NO3. It is classified as a derivative of the amino acid α-aminoisobutyric acid (Aib) [].

Potential Applications in Scientific Research

  • Peptide Synthesis: Z-N-Me-Aib-OH can be used as a building block in the synthesis of peptides, which are chains of amino acids. The presence of the methyl groups in the molecule may influence the properties of the resulting peptides, making them potentially useful for different research applications [].
  • Enzyme Inhibition: Some studies suggest that Z-N-Me-Aib-OH may act as an inhibitor of certain enzymes. Enzymes are proteins that accelerate chemical reactions in the body. Inhibiting specific enzymes can be a valuable tool in studying their function and developing new drugs [].

Z-N-Methyl-Aminoisobutyric Acid Hydrochloride, commonly referred to as Z-N-Me-Aib-OH, is a derivative of the amino acid aminobutyric acid. It features a Z-protecting group on the amino nitrogen and a methyl group at the alpha carbon. This compound is characterized by its unique structure, which influences its chemical behavior and biological activity.

The molecular formula for Z-N-Me-Aib-OH is C6H11N1O2C_6H_{11}N_1O_2 with a molecular weight of approximately 143.16 g/mol. The compound appears as a white to off-white crystalline solid, typically soluble in polar solvents such as water and methanol .

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Major Products Formed

The products formed from these reactions depend on the specific reagents used. For instance, oxidation may yield various ketones or aldehydes, while reduction can lead to alcohols or amines.

Z-N-Me-Aib-OH exhibits significant biological activity, particularly in the realm of peptide synthesis. It serves as a building block for peptides, influencing their structure and function. Studies suggest that this compound may act as an inhibitor for certain enzymes, making it a valuable candidate for drug development and therapeutic applications .

The synthesis of Z-N-Me-Aib-OH typically involves several steps:

  • Protection of the Amino Group: Initially, the amino group is protected using a benzyl protecting group (Z-group).
  • Methylation: The protected amino acid undergoes methylation to introduce the methyl group at the alpha carbon.
  • Deprotection: Finally, the carboxylic acid group is deprotected to yield Z-N-Me-Aib-OH.

This process can be performed using solid-phase peptide synthesis techniques to enhance yield and purity .

Z-N-Me-Aib-OH has several applications in scientific research:

  • Peptide Synthesis: It is widely used as a building block in peptide synthesis, allowing researchers to create peptides with specific properties.
  • Enzyme Inhibition Studies: Its potential as an enzyme inhibitor makes it useful for studying enzyme functions and developing new pharmaceuticals.
  • Drug Development: The unique structure of Z-N-Me-Aib-OH positions it as a candidate for designing peptide-based therapeutics aimed at various biological targets .

Research indicates that Z-N-Me-Aib-OH interacts with various biological systems, particularly through its incorporation into peptide chains during synthesis. This incorporation allows for precise control over peptide sequences and their resultant biological activities. Additionally, investigations into its enzyme inhibition properties reveal its potential role in modulating biochemical pathways relevant to disease processes .

Several compounds share structural similarities with Z-N-Me-Aib-OH:

Compound NameStructural Features
Z-Glycine HydrochlorideGlycine derivative with similar protective groups
Z-HydroxyprolineHydroxyproline derivative with a hydroxyl group
Z-Aminoisobutyric AcidParent compound without methylation
Fmoc-N-Methyl-Aminoisobutyric AcidFmoc-protected variant with similar properties
α-(Methylamino)isobutyric AcidMethylated variant influencing similar biological roles

Uniqueness

Z-N-Me-Aib-OH's uniqueness lies in its specific methylation pattern combined with the Z-protecting group. This configuration allows for tailored peptide synthesis that can enhance stability and bioactivity compared to other similar compounds. Its structural attributes make it particularly valuable in research focused on drug development and enzyme inhibition .

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Wikipedia

Z-N-Me-Aib-OH

Dates

Modify: 2023-08-15

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